molecular formula C12H19N3O3 B8279509 4-{n-[2-Hydroxy-3-(n,n-dimethylamino)propyl]-n-methylamino}nitrobenzene

4-{n-[2-Hydroxy-3-(n,n-dimethylamino)propyl]-n-methylamino}nitrobenzene

Cat. No. B8279509
M. Wt: 253.30 g/mol
InChI Key: AYPGLYYFPLTSTF-UHFFFAOYSA-N
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Patent
US07176212B2

Procedure details

4-Nitro-N-methylaniline (1.00 g, 6.6 mmol) was dissolved in DMF (50 ml) and cooled to 0° C. in an ice bath. Sodium hydride (290 mg, 7.2 mmol, 60% dispersion in mineral oil) was added portion wise over 30 mins to give an orange/brown solution. To this was added epibromohydrin (0.62 ml, 7.2 mmol) dropwise and the mixture left to stir at ambient temperature for 12 hours. The mixture was evaporated to give a yellow oily residue, to which was added dimethylamine 2.0 M in MeOH (66 ml, 0.13 mol) and left to stir at ambient temperature for 12 hours. The mixture was evaporated to give a yellow solid, then taken up in DCM (100 ml), washed with H2O (20 ml), brine (20 ml), dried over MgSO4 and evaporated to dryness to give the title product as an orange solid (1.44 g, 86%). NMR (300 MHz): 2.2 (s, 6H), 2.3 (t, 2H), 3.1 (s, 3H), 3.3–3.6 (m, 2H), 3.8 (br s, 1H), 4.8 (d, 1H) 6.8 (d, 2H), 8.0 (d, 2H); m/z: (ES+) 254.0 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
66 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([NH:8][CH3:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+].[CH2:14]([CH:16]1[O:18][CH2:17]1)Br.[CH3:19][NH:20][CH3:21].CO>CN(C=O)C.C(Cl)Cl>[CH3:19][N:20]([CH2:14][CH:16]([OH:18])[CH2:17][N:8]([C:7]1[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[CH3:9])[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(NC)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
290 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(Br)C1CO1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
66 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give an orange/brown solution
WAIT
Type
WAIT
Details
the mixture left
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oily residue
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir at ambient temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
WASH
Type
WASH
Details
washed with H2O (20 ml), brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(C)CC(CN(C)C1=CC=C(C=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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